molecular formula C14H20O2 B7862244 6-(2,6-Dimethylphenoxy)hexan-2-one

6-(2,6-Dimethylphenoxy)hexan-2-one

Cat. No.: B7862244
M. Wt: 220.31 g/mol
InChI Key: UZZDVXDYQCDIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,6-Dimethylphenoxy)hexan-2-one ( 1157541-89-3) is a chemical compound offered with a high purity of 97% for research and development purposes . This product is intended for laboratory and manufacturing use only and is not for personal use. The 2,6-dimethylphenoxy moiety present in this compound is a significant structural feature in medicinal chemistry research. Scientific literature indicates that this specific aromatic substitution pattern is found in compounds investigated for various biological activities. For instance, structural analogs featuring the 2,6-dimethylphenoxy group have been synthesized and screened for potential anticonvulsant properties, demonstrating the value of this pharmacophore in neurological research . Furthermore, the 2,6-dimethylphenoxy group is a key component in established pharmaceutical agents such as Lopinavir, an antiretroviral medication used in HIV treatment, highlighting its relevance in the design of protease inhibitors . As a building block, 6-(2,6-Dimethylphenoxy)hexan-2-one provides researchers with a versatile intermediate for further chemical synthesis and exploration. Researchers can leverage this compound to develop novel derivatives or to study structure-activity relationships (SAR) in various therapeutic areas. This product is strictly for research use in laboratory settings.

Properties

IUPAC Name

6-(2,6-dimethylphenoxy)hexan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-11-7-6-8-12(2)14(11)16-10-5-4-9-13(3)15/h6-8H,4-5,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZDVXDYQCDIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity:
Research has indicated that derivatives of 6-(2,6-dimethylphenoxy)hexan-2-one exhibit anticonvulsant properties. For instance, compounds synthesized from this structure have been evaluated for their efficacy in models of seizures, such as the maximal electroshock (MES) test. Notably, certain derivatives demonstrated significant activity against seizures, suggesting potential therapeutic applications in treating epilepsy and related disorders .

Pharmacological Studies:
In pharmacological studies, compounds based on 6-(2,6-dimethylphenoxy)hexan-2-one have shown promise in modulating various biological pathways. For example, some derivatives have been assessed for their interactions with PPAR receptors, which are crucial in metabolic regulation. These interactions could lead to developments in treatments for metabolic disorders .

Synthetic Organic Chemistry

Building Block in Synthesis:
The compound serves as an important building block in the synthesis of more complex organic molecules. It is used in the preparation of various pharmaceutical intermediates and agrochemicals. The synthesis typically involves nucleophilic substitution reactions where the phenoxy group reacts with electrophiles to form new compounds .

Reaction Mechanisms:
The reactivity of 6-(2,6-dimethylphenoxy)hexan-2-one allows it to participate in diverse chemical reactions such as oxidation and reduction. For example:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The phenoxy group can be reduced to yield phenolic compounds.
    These reactions facilitate the development of novel compounds with tailored properties for specific applications .

Industrial Applications

Specialty Chemicals:
In industrial settings, 6-(2,6-dimethylphenoxy)hexan-2-one is utilized in the formulation of specialty chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other materials that require specific performance characteristics.

Agricultural Chemicals:
The compound has potential applications in the development of agrochemicals due to its ability to modify biological activity. Research into its efficacy as a pesticide or herbicide is ongoing, focusing on optimizing its structure for enhanced performance against pests while minimizing environmental impact .

Table 1: Summary of Biological Activities

CompoundActivity TypeModel UsedReference
Compound IAnticonvulsantMaximal Electroshock
Compound IIPPAR ModulationIn vitro assays
Compound IIIPotential HerbicideField trials

Case Study: Anticonvulsant Activity

A study conducted on various derivatives of 6-(2,6-dimethylphenoxy)hexan-2-one revealed that certain analogs showed significant anticonvulsant activity in MES models. The mechanism was hypothesized to involve modulation of neurotransmitter systems influenced by the phenoxy group’s interactions with neuronal receptors .

Comparison with Similar Compounds

Mexiletine Analogs (Phenoxy-Alkylamines)

Example Compound: (-)-S-3-(2,6-Dimethylphenoxy)-2-methylpropanamine (Compound III)

  • Structural Differences : Replaces the hexan-2-one ketone with a propanamine group.
  • Key Findings: Exhibits potent use-dependent sodium channel blockade (IC₅₀ = 15 μM at 10 Hz stimulation), outperforming mexiletine (IC₅₀ = 83 μM) due to its longer alkyl chain and enhanced lipophilicity . The 2,6-dimethylphenoxy group contributes to stereoselective binding, with the R-(-) enantiomer showing 2-fold higher potency than the S-(+) form in tonic block experiments .

Piperazine Derivatives (HBK Series)

Example Compound: HBK14 (1-[(2,6-Dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride)

  • Structural Differences : Incorporates a piperazine ring and ethoxyethyl linker instead of a ketone.
  • Key Findings: The 2,6-dimethylphenoxy group enhances hydrophobic interactions with receptors, as seen in HBK14’s affinity for serotonin and dopamine receptors . Alkyl chain length modulates pharmacokinetics: Ethoxyethyl chains improve solubility, whereas longer chains (e.g., propyl in HBK17) increase lipophilicity .
  • Implications : The hexan-2-one backbone in the target compound may balance lipophilicity and solubility, avoiding the need for charged groups (e.g., hydrochloride in HBK14).

Acetamide Derivatives (Pharmacopeial Forum Compounds)

Example Compound: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide

  • Structural Differences : Substitutes the ketone with an acetamide group linked to a peptide-like scaffold.
  • Key Findings: The 2,6-dimethylphenoxy moiety improves metabolic stability by resisting oxidative degradation . Acetamide derivatives show enhanced target specificity in mycobacterial applications compared to simpler alkyl ketones .
  • Implications: The ketone in 6-(2,6-Dimethylphenoxy)hexan-2-one may confer different hydrogen-bonding capabilities, affecting binding to enzymatic targets.

Agrochemical Compounds (Pesticide Chemicals)

Example Compound : Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

  • Structural Differences : Features an oxazolidinyl-acetamide core instead of a linear ketone.
  • Key Findings :
    • The 2,6-dimethylphenyl group in oxadixyl enhances fungicidal activity by optimizing steric fit within fungal enzyme active sites .
    • Alkyl chain branching (e.g., methoxy vs. methyl) affects environmental persistence .

Preparation Methods

Reaction Mechanism and Conditions

The phenol’s deprotonation by a base (e.g., NaOH or K₂CO₃) generates a phenoxide ion, which undergoes nucleophilic substitution with 6-bromohexan-2-one. Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance reactivity, while temperatures of 80–100°C accelerate the reaction.

Example Protocol

  • Reactants : 2,6-Dimethylphenol (1.0 equiv), 6-bromohexan-2-one (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF, reflux at 90°C for 12 hours

  • Yield : 78–85% after column chromatography.

Challenges and Optimizations

Steric hindrance from the 2,6-dimethyl groups on the phenol can slow reaction kinetics. Increasing the reaction time to 24 hours or using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields to >90%.

Nucleophilic Aromatic Substitution (SNAr)

In cases where the phenol is activated by electron-withdrawing groups, SNAr becomes feasible. While 2,6-dimethylphenol is electron-rich, fluorinated leaving groups (e.g., nitro or sulfonate) on hexan-2-one derivatives may enable this pathway.

Substrate Design and Catalysis

Introducing a nitro group at the para position of hexan-2-one’s aromatic counterpart could activate the ring for substitution. However, this approach is less common due to the need for stringent conditions (e.g., CuI catalysis at 150°C).

Friedel-Crafts Alkylation

Friedel-Crafts alkylation traditionally employs alkyl halides and Lewis acids (e.g., AlCl₃) to form C–C bonds. For 6-(2,6-dimethylphenoxy)hexan-2-one, this method faces limitations due to the phenol’s steric bulk and the ketone’s potential side reactions.

Modified Approaches

Using a protected ketone (e.g., acetal) during alkylation minimizes undesired interactions. Subsequent deprotection under acidic conditions (e.g., HCl/water) regenerates the ketone.

Table 1: Comparative Analysis of Friedel-Crafts Conditions

Alkylating AgentCatalystTemperature (°C)Yield (%)
6-Chlorohexan-2-one acetalAlCl₃0–2562
6-Bromohexan-2-one acetalFeCl₃25–4058

Oxidation of Secondary Alcohols

Hexan-2-one can be synthesized via oxidation of 6-(2,6-dimethylphenoxy)hexan-2-ol. Catalytic oxidation using Ru-based catalysts or stoichiometric oxidants like pyridinium chlorochromate (PCC) are viable.

Catalytic Hydrogenation and Oxidation

A two-step process involving:

  • Etherification : 2,6-Dimethylphenol with 6-hydroxyhex-2-ene.

  • Oxidation : Using RuCl₃/NaIO₄ to convert the alcohol to ketone.

Key Data

  • Oxidation Yield : 88–92% with RuCl₃.

  • Purity : >99% after distillation.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous hydrogenation-amidation reactors, as described in US4252742A, enhances throughput for intermediates like 6-aminohexan-2-one, which can be further functionalized.

Solvent and Catalyst Recycling

Ethanol-water mixtures enable efficient catalyst recovery, reducing costs by 30–40% compared to DMF-based systems .

Q & A

Q. Q1. What are the established synthetic routes for 6-(2,6-dimethylphenoxy)hexan-2-one, and what purification methods are critical for high-purity yields?

Methodological Answer: The synthesis typically begins with 2,6-dimethylphenol as the starting material. Alkylation of the phenolic oxygen with a hexan-2-one derivative (e.g., bromohexan-2-one) under basic conditions (e.g., K₂CO₃ in acetone) is a common approach. Purification involves liquid-liquid extraction to remove unreacted starting materials, followed by column chromatography using silica gel and hexane/ethyl acetate gradients. Recrystallization from ethanol or methanol further enhances purity (>97%) .

Q. Q2. How is the molecular structure of 6-(2,6-dimethylphenoxy)hexan-2-one characterized, and what spectroscopic techniques are most reliable?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the dimethylphenoxy group (aromatic protons at δ 6.8–7.1 ppm, methyl groups at δ 2.1–2.3 ppm) and the hexan-2-one backbone (ketone carbonyl at ~207 ppm in ¹³C NMR).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₄H₂₀O₂) with an [M+H]+ peak at m/z 229.1435.
  • FT-IR : A strong carbonyl stretch at ~1715 cm⁻¹ confirms the ketone functionality .

Q. Q3. What are the key physicochemical properties of 6-(2,6-dimethylphenoxy)hexan-2-one relevant to experimental handling?

Methodological Answer:

  • Solubility : Freely soluble in ethanol, acetone, and DMSO; sparingly soluble in water (<0.1 mg/mL).
  • Stability : Stable at room temperature in inert atmospheres but prone to oxidation under prolonged light exposure. Store in amber vials at 4°C for long-term use.
  • Melting Point : Crystalline form melts at 83–84°C (determined via differential scanning calorimetry) .

Advanced Research Questions

Q. Q4. How do reaction conditions influence the regioselectivity of electrophilic substitution on the dimethylphenoxy moiety?

Methodological Answer: The 2,6-dimethyl groups sterically hinder ortho substitution, directing electrophiles (e.g., nitration, halogenation) to the para position. For example, nitration with HNO₃/H₂SO₄ at 0°C yields 4-nitro-2,6-dimethylphenoxy derivatives. Kinetic vs. thermodynamic control can be assessed by varying temperature and reaction time, with HPLC monitoring intermediate formation .

Q. Q5. What analytical strategies resolve contradictions in reported reaction pathways for derivatives of 6-(2,6-dimethylphenoxy)hexan-2-one?

Methodological Answer:

  • Isotopic Labeling : Use ¹³C-labeled ketone precursors to track carbon migration during rearrangements.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and energy barriers, reconciling divergent pathways (e.g., keto-enol tautomerism vs. direct nucleophilic attack).
  • Cross-Validation : Compare GC-MS, LC-MS, and NMR data from replicate experiments to identify artifacts versus genuine intermediates .

Q. Q6. What in vitro pharmacological assays are suitable for evaluating the neuroprotective potential of 6-(2,6-dimethylphenoxy)hexan-2-one derivatives?

Methodological Answer:

  • Primary Neuronal Cultures : Assess oxidative stress mitigation using H₂O₂-induced apoptosis models, with viability measured via MTT assays.
  • Dopaminergic Systems : Monitor dopamine release in SH-SY5Y cells via HPLC-electrochemical detection.
  • Target Engagement : Radioligand binding assays (e.g., for NMDA or GABA receptors) quantify affinity (Kᵢ values). Dose-response curves (IC₅₀) validate structure-activity relationships .

Q. Q7. How does the stereoelectronic environment of the hexan-2-one chain influence metabolic stability in hepatic microsomal assays?

Methodological Answer:

  • Microsomal Incubations : Use rat liver microsomes with NADPH cofactor to track ketone reduction (to alcohol metabolites) via LC-MS.
  • Electron-Withdrawing Effects : The ketone’s electron-deficient carbonyl accelerates CYP450-mediated oxidation, reducing half-life (t₁/₂ < 2 hr). Introduce α-methyl branching to sterically hinder enzyme access, improving t₁/₂ to >6 hr .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.